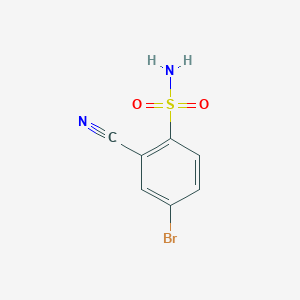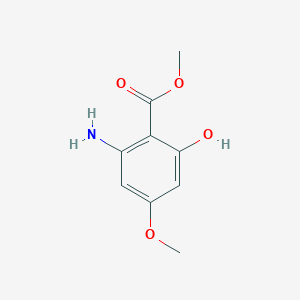
Methyl 2-amino-6-hydroxy-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-6-hydroxy-4-methoxybenzoate is an organic compound with a molecular formula of C9H11NO4. This compound is a derivative of benzoic acid and features functional groups such as an amino group, a hydroxyl group, and a methoxy group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-hydroxy-4-methoxybenzoate typically involves the esterification of 2-amino-6-hydroxy-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-6-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-6-hydroxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-6-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 2-amino-6-hydroxy-4-methoxybenzoate can be compared with other similar compounds such as:
Methyl 2-amino-4-methoxybenzoate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Methyl 2-hydroxy-4-methoxybenzoate: Lacks the amino group, which may influence its chemical properties and applications.
Methyl 4-amino-2-methoxybenzoate: Has a different substitution pattern, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
methyl 2-amino-6-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C9H11NO4/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4,11H,10H2,1-2H3 |
Clave InChI |
ZRLRNIYUZHYOOS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)O)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


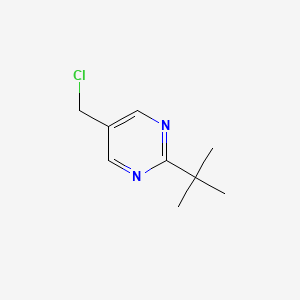
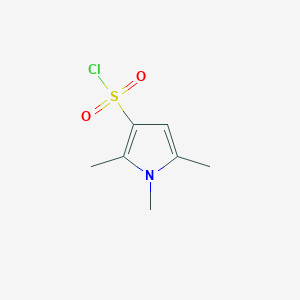
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)

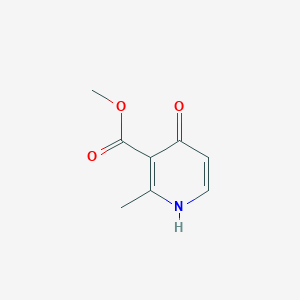
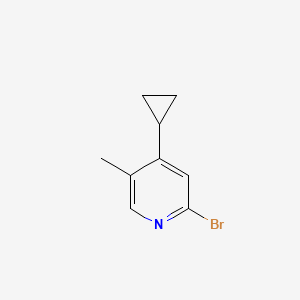
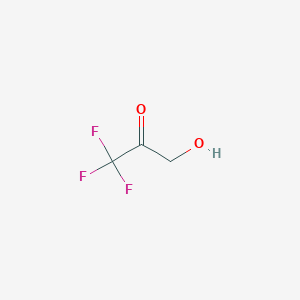
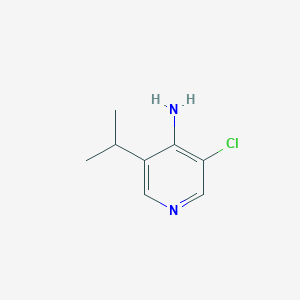
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)
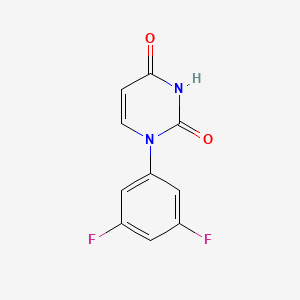

![4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)
